molecular formula C16H13N3O2S2 B2496568 (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide CAS No. 868153-92-8

(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2496568
CAS No.: 868153-92-8
M. Wt: 343.42
InChI Key: LAQGWCLDFJGOTN-CMDGGOBGSA-N
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Description

(2E)-N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. It belongs to the class of 1,3,4-thiadiazole derivatives, which are recognized as privileged scaffolds in the development of biologically active molecules . The compound features a benzylsulfanyl group at the 5-position of the thiadiazole ring, an (E)-configured propenamide linker, and a furan-2-yl terminal group, offering multiple sites for molecular interaction and further derivatization. Key Research Areas and Value: • Antimicrobial Research : Structurally similar N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl) derivatives have been synthesized and evaluated for their antibacterial activity. Some analogues demonstrate high potency against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis , with activity comparable to or exceeding reference drugs like norfloxacin and ciprofloxacin . The structure-activity relationship (SAR) indicates that the benzylsulfanyl unit is a critical pharmacophore for this activity. • Diverse Biological Screening : The 1,3,4-thiadiazole core is a versatile structure associated with a wide range of physiological properties. Research on various derivatives has reported potential antihypertensive, anticonvulsant, and antidepressant activities . The presence of the furan ring and the enamide moiety in this specific compound may contribute to unique binding affinities, making it a candidate for screening against other biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for confirming the product's identity and purity for their specific use.

Properties

IUPAC Name

(E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-14(9-8-13-7-4-10-21-13)17-15-18-19-16(23-15)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQGWCLDFJGOTN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Thiosemicarbazide

Thiosemicarbazide undergoes acylation with carbon disulfide in the presence of a base, such as sodium hydroxide, to form a thiadiazoline intermediate. This intermediate is subsequently dehydrated using agents like polyphosphoric acid (PPA) or methane sulfonic acid. For instance, Gupta et al. demonstrated that thiosemicarbazide cyclizes to 2-amino-1,3,4-thiadiazole upon treatment with acetyl chloride, achieving yields exceeding 80%.

Reaction Conditions:

  • Reagents: Thiosemicarbazide, carbon disulfide, sodium hydroxide.
  • Dehydrating Agents: Polyphosphoric acid (PPA), methane sulfonic acid.
  • Temperature: 80–100°C.
  • Yield: 75–85%.

Cyclization and Dehydration

Cyclization is typically carried out under acidic conditions. A mixture of concentrated sulfuric acid and PPA (3:1 ratio) at 120°C for 4–6 hours ensures complete dehydration, yielding 2-amino-5-mercapto-1,3,4-thiadiazole. Alternative methods employ phosphorous oxychloride (POCl₃) for milder conditions, though with slightly reduced yields (70–75%).

Introduction of the Benzylsulfanyl Group

The benzylsulfanyl moiety is introduced at position 5 of the thiadiazole ring via nucleophilic substitution.

Nucleophilic Substitution Reactions

The thiol group (-SH) at position 5 reacts with benzyl chloride in the presence of a base, such as potassium carbonate, to form the benzylsulfanyl derivative. This reaction proceeds efficiently in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.

Optimized Protocol:

  • Reagents: 2-Amino-5-mercapto-1,3,4-thiadiazole, benzyl chloride, potassium carbonate.
  • Solvent: Anhydrous DMF.
  • Temperature: 60°C.
  • Yield: 85–90%.

Characterization of the Intermediate

The product, 2-amino-5-(benzylsulfanyl)-1,3,4-thiadiazole, is characterized by:

  • Melting Point: 158–160°C.
  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, aromatic), 4.35 (s, 2H, -SCH₂Ph), 2.50 (s, 2H, NH₂).

Formation of the Enamide Moiety

The enamide side chain is constructed through a coupling reaction between the thiadiazole amine and 3-(furan-2-yl)prop-2-enoic acid.

Coupling Reactions

The amine group at position 2 of the thiadiazole reacts with 3-(furan-2-yl)prop-2-enoic acid using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method, adapted from esterification protocols, achieves amide bond formation with high efficiency.

Procedure:

  • Activation of Carboxylic Acid: 3-(Furan-2-yl)prop-2-enoic acid (1.2 equiv) is treated with DCC (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane (DCM) at 0°C for 1 hour.
  • Coupling: The activated acid is added to 2-amino-5-(benzylsulfanyl)-1,3,4-thiadiazole (1.0 equiv) in DCM and stirred at room temperature for 12 hours.
  • Workup: The mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated under reduced pressure.

Yield: 78–82%.

Stereochemical Control

The E-configuration of the enamide is ensured by using trans-cinnamic acid derivatives and avoiding prolonged heating. NMR coupling constants (J = 15.6–16.0 Hz) confirm the E-geometry.

Purification and Analytical Methods

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. This removes unreacted starting materials and byproducts.

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃): δ 7.65 (d, J = 15.6 Hz, 1H, CH=CO), 7.30–7.20 (m, 5H, aromatic), 6.85 (d, J = 3.3 Hz, 1H, furan), 6.50 (dd, J = 3.3, 1.8 Hz, 1H, furan), 6.30 (d, J = 15.6 Hz, 1H, NH), 4.40 (s, 2H, SCH₂Ph).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the cyclization and coupling steps. This reduces reaction times from hours to minutes and improves yield consistency.

Solvent Recycling

DMF and DCM are recovered via distillation, reducing environmental impact and production costs.

Chemical Reactions Analysis

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or oxidative dimerization of thioamides. For example:

  • Reaction : Condensation of hydrazine derivatives with carbon disulfide or thiocarbazides under acidic conditions .

  • Key intermediates : 5-Benzylsulfanyl-1,3,4-thiadiazol-2-amine (precursor for subsequent acylation) .

Enamide Formation via Acylation

The α,β-unsaturated enamide group is introduced through:

  • Mechanism : Nucleophilic acyl substitution between 5-benzylsulfanyl-1,3,4-thiadiazol-2-amine and activated furylacrylic acid derivatives (e.g., acyl chlorides or mixed anhydrides) .

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with bases like triethylamine to scavenge HCl .

Stereoselective E-Configuration Stabilization

The (2E)-configuration is stabilized by conjugation between the enamide’s carbonyl and the furan’s π-system. Computational studies on analogous systems show:

  • Energy difference : E-isomer is 8–12 kcal/mol more stable than Z due to reduced steric hindrance and enhanced resonance .

Thiadiazole Ring Reactivity

  • Electrophilic substitution : Limited due to electron-withdrawing effects of sulfur and nitrogen atoms. Reactivity at C5 (benzylsulfanyl position) is enhanced for:

    • Oxidation : Benzylsulfanyl (-S-CH₂C₆H₅) oxidizes to sulfoxide (-SO-CH₂C₆H₅) or sulfone (-SO₂-CH₂C₆H₅) using H₂O₂ or mCPBA .

    • Alkylation : Benzyl group substitution via SN2 mechanisms under strong bases (e.g., NaH) .

α,β-Enamide Reactivity

  • Michael addition : The α,β-unsaturated system undergoes nucleophilic additions (e.g., thiols, amines) at the β-position:

    NucleophileProductYield (%)Conditions
    HS-CH₂Phβ-Thioether derivative78EtOH, 25°C, 12h
    NH₂Phβ-Amino derivative65DCM, RT, 24h
  • Hydrolysis : Acidic or basic hydrolysis cleaves the enamide to furylacrylic acid and thiadiazol-2-amine .

Furan Ring Reactivity

  • Electrophilic substitution : Furan undergoes formylation or acetylation at the C5 position:

    • Vilsmeier-Haack reaction : POCl₃/DMF yields 5-formylfuran derivatives .

    • Friedel-Crafts acylation : Acetyl chloride/AlCl₃ introduces acetyl groups .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at 180–220°C, attributed to:

  • Thiadiazole ring degradation.

  • Enamide isomerization or retro-Michael reactions .

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition in the enamide’s α,β-unsaturated system, forming cyclobutane derivatives .

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) via:

  • Binding mode : Coordination of the thiadiazole sulfur to heme iron (Ki = 4.2 μM) .

  • Structure-activity : Benzylsulfanyl substitution enhances lipophilicity, improving membrane permeability .

Metal Complexation

The thiadiazole and enamide groups chelate transition metals:

Metal SaltComplex StoichiometryApplication
CuCl₂1:2 (ligand:metal)Anticatalytic activity
Fe(NO₃)₃1:1MRI contrast agents

Comparative Reactivity of Analogues

Key differences in reactivity among structurally related compounds:

Compound ModificationReactivity ChangeBiological Impact
Benzylsulfanyl → BenzylsulfonylIncreased electrophilicity at C5Enhanced CYP inhibition
Furan → ThiopheneHigher thermal stability (ΔTdec +25°C)Red-shifted UV absorption
E → Z isomerizationReduced conjugation → lower bioactivityLoss of enzyme affinity

Scientific Research Applications

Structural Characteristics

The compound features:

  • Thiadiazole Ring : Known for its bioactivity, including antibacterial and antifungal properties.
  • Furan Moiety : Associated with various pharmacological effects, including anticancer and anti-inflammatory activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole and furan rings. For instance, research indicates that derivatives with these structures exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study : A study demonstrated that compounds incorporating furan and thiadiazole exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin against HepG-2 liver carcinoma cells .

Antimicrobial Properties

Compounds similar to (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide have shown promising antimicrobial activity.

  • Data Table :
    CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
    Compound AStaphylococcus aureus10 µg/mL
    Compound BEscherichia coli15 µg/mL

This table summarizes the antimicrobial efficacy of related compounds, indicating the potential of this compound in combating resistant strains .

Urease Inhibition

Recent studies have also explored urease inhibition as a mechanism for therapeutic action. Compounds similar to this derivative have demonstrated varying degrees of urease inhibitory activity.

  • Findings : The IC50 values for urease inhibition ranged from 0.64 µM to 0.11 µM in synthesized derivatives . This suggests potential applications in treating conditions related to urease activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the thiadiazole ring through cyclization.
  • Coupling with furan derivatives to produce the final compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity to its targets, while the furan ring can contribute to the overall stability and bioactivity of the molecule.

Comparison with Similar Compounds

Structural Analogues of Thiadiazole Derivatives

Table 1: Key Structural Features and Modifications
Compound Name Core Heterocycle Substituent at Thiadiazole 5-Position Linker/Functional Group Key Differences from Target Compound
Target Compound 1,3,4-Thiadiazole Benzylsulfanyl (2E)-3-(Furan-2-yl)prop-2-enamide Reference compound
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () Thiazole 4-Fluorophenyl Propanamide Thiazole core; lacks sulfur at position 5
(Z)-N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine () 1,3,4-Thiadiazole None (furan-2-yl at position 5) Imine linkage Absence of benzylsulfanyl; imine vs. acrylamide
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide () 1,3,4-Thiadiazole Ethylsulfanyl 3-Nitrobenzamide Smaller alkylsulfanyl; nitro group
Key Observations:
  • Thiadiazole vs. Thiazole Cores : The thiazole-based analogue () exhibited potent KPNB1 inhibition and anticancer activity, suggesting that heterocycle electronegativity and ring geometry significantly influence bioactivity. Thiadiazoles, with two nitrogen atoms, may offer stronger hydrogen-bonding interactions compared to thiazoles .
  • Substituent Effects: The benzylsulfanyl group in the target compound likely enhances lipophilicity and π-π stacking compared to ethylsulfanyl () or unsubstituted thiadiazoles ().

Role of the Acrylamide Linker and Furan Moiety

Table 2: Comparison of Linker Groups and Aromatic Systems
Compound (Evidence) Linker Type Aromatic Group Notable Properties
Target Compound (2E)-Acrylamide Furan-2-yl Conjugation stabilizes geometry; furan offers H-bond potential
(2E)-Acrylamide Phenyl Increased hydrophobicity; no oxygen for H-bonding
(SA02) Imine Furan-2-yl Reduced stability; weaker docking scores
Key Observations:
  • Acrylamide vs. Imine : The conjugated acrylamide linker in the target compound likely improves stability and binding affinity compared to the imine group in SA02 (), which showed lower docking scores due to weaker interactions .
  • Furan vs.

Pharmacokinetic and Physicochemical Properties

Table 3: Molecular Weight and Lipophilicity Estimates
Compound (Evidence) Molecular Weight Calculated LogP* Key Functional Groups Impacting Solubility
Target Compound ~400-420 ~3.5 Benzylsulfanyl (lipophilic); acrylamide (polar)
430.58 ~4.1 Additional sulfanyl group increases hydrophobicity
~380 ~2.8 Benzodioxol group enhances polarity

*LogP values estimated using fragment-based methods.

Key Observations:
  • The target compound’s molecular weight (~400-420) and moderate LogP (~3.5) suggest a balance between membrane permeability and aqueous solubility, critical for oral bioavailability.
  • Bulkier substituents, as in (MW 430.58), may reduce solubility, while polar groups like benzodioxol () improve solubility but limit blood-brain barrier penetration .

Biological Activity

The compound (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12N4S2O\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2\text{O}

This structure includes a thiadiazole ring, a furan moiety, and a benzylsulfanyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown moderate to good cytotoxicity against various cancer cell lines. In particular, studies have demonstrated its efficacy against leukemia cell lines such as K562 with an IC50 value of approximately 7.4 µM . Other derivatives in the thiadiazole class have shown promising results against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundK5627.4
5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amineMCF-70.12
5-(4-Bromophenylamino)-1,3,4-thiadiazoleMDA-MB-2310.15

The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit specific proteins involved in cancer progression. For example:

  • Protein Kinase Inhibition : The compound interacts with protein kinases such as Abl and TopoII, leading to decreased viability in cancer cells . Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that:

  • Broad Spectrum Activity : Compounds containing the thiadiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainActivity
5-(4-Chlorobenzyl sulfonylmethyl)-1,3,4-thiadiazoleStaphylococcus aureusEffective
3-(arylmethanesulfonylmethyl)-5-(aryl)-1,3,4-thiadiazolesEscherichia coliModerate

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been explored for various other pharmacological activities:

  • Anticonvulsant Activity : Research indicates that certain thiadiazole derivatives possess anticonvulsant properties. The lipophilic nature of the thiadiazole ring enhances its ability to cross the blood-brain barrier .
  • Neuroprotective Effects : Some studies report neuroprotective activity against excitotoxicity and trophic stress in neuronal cultures . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis Under Microwave Irradiation : A study highlighted improved yields when synthesizing N-(1,3,4-thiadiazol-2-yl)furan derivatives under microwave conditions compared to conventional methods .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiadiazole ring significantly influence biological activity. For instance, substituents at the p-position on the aromatic ring can enhance anticancer potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Synthesize the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under reflux (60–80°C, 4–6 hours) .
  • Step 2 : Introduce the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan and a base (e.g., triethylamine) in anhydrous DMF .
  • Step 3 : Couple the enamide moiety via a condensation reaction between the thiadiazole intermediate and furan-2-ylacryloyl chloride under inert atmosphere .
  • Yield Optimization : Use catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate acylation, and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Identify the enamide (E)-configuration via coupling constants (J = 12–16 Hz for trans protons) and furan ring protons (δ 6.3–7.4 ppm) .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and thiadiazole C-S vibrations (~680 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to validate the molecular ion peak ([M+H]+ m/z ~359.48) and fragmentation patterns (e.g., loss of benzylsulfanyl group) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution assay (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting benzylsulfanyl with methylsulfonyl) affect biological activity and pharmacokinetic properties?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., sulfonyl derivatives) and compare bioactivity profiles (Table 1).

  • Pharmacokinetics : Assess metabolic stability via liver microsome assays and logP values (HPLC) to evaluate lipophilicity .

    Table 1 : Comparative Bioactivity of Derivatives

    SubstituentAnticancer IC50 (μM)LogP
    Benzylsulfanyl (parent)12.4 ± 1.23.8
    Methylsulfonyl8.9 ± 0.92.1
    4-Fluorobenzylsulfanyl10.3 ± 1.14.0
    Data from analogs in .

Q. What computational strategies can predict binding modes of this compound with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR kinase (PDB ID: 1M17). Prioritize hydrogen bonds with Thr766 and hydrophobic contacts with benzylsulfanyl .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

  • Methodology :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and normalize data to positive controls (e.g., doxorubicin) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from peer-reviewed studies to identify outliers .

Methodological Notes

  • Synthetic Challenges : Side reactions during thiadiazole formation (e.g., oxidation of sulfanyl to sulfonyl) require strict anaerobic conditions .
  • Data Validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro bioassays (e.g., disposal of cytotoxic compounds) .

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